molecular formula C5H6N4O3 B14465465 2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide CAS No. 70792-69-7

2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide

Katalognummer: B14465465
CAS-Nummer: 70792-69-7
Molekulargewicht: 170.13 g/mol
InChI-Schlüssel: BFHKHYLMIZXJNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide is a complex organic compound with a unique structure that includes an amino group, a cyano group, and an oxoethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide typically involves the reaction of cyanoacetamide with 2-amino-2-oxoethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can form imine derivatives through nucleophilic addition reactions with aldehydes or ketones. These reactions are typically acid-catalyzed and involve the formation of a Schiff base intermediate. The molecular pathways involved depend on the specific application and target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-[(2-Amino-2-oxoethyl)imino]diacetic acid: This compound has a similar structure but includes additional carboxylic acid groups.

    (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid: This compound features a thiazole ring and methoxy group, providing different chemical properties.

Uniqueness

2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and reactivity, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

70792-69-7

Molekularformel

C5H6N4O3

Molekulargewicht

170.13 g/mol

IUPAC-Name

2-amino-N-(2-amino-2-oxoethoxy)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C5H6N4O3/c6-1-3(5(8)11)9-12-2-4(7)10/h2H2,(H2,7,10)(H2,8,11)

InChI-Schlüssel

BFHKHYLMIZXJNX-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)N)ON=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.